molecular formula C23H24F3N3O3 B7751376 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide

5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide

Cat. No.: B7751376
M. Wt: 447.4 g/mol
InChI Key: SBTCWIIEIIEGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common reagents used in these reactions include trifluoromethylphenyl derivatives and piperazine. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3/c1-14-20(22(31)27-16-5-3-4-15(12-16)23(24,25)26)21-17(18(30)6-7-19(21)32-14)13-29-10-8-28(2)9-11-29/h3-7,12,30H,8-11,13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTCWIIEIIEGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCN(CC3)C)O)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.